4-Mercaptobutyric acid 4-Mercaptobutyric acid 4-sulfanylbutanoic acid is a monocarboxylic acid that is butyric acid in which one of the hydrogens at position 4 has been replaced by a thiol group. It is a thiol and a monocarboxylic acid. It is a conjugate acid of a 4-sulfanylbutanoate.
Brand Name: Vulcanchem
CAS No.: 13095-73-3
VCID: VC20750351
InChI: InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)
SMILES: C(CC(=O)O)CS
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol

4-Mercaptobutyric acid

CAS No.: 13095-73-3

Cat. No.: VC20750351

Molecular Formula: C4H8O2S

Molecular Weight: 120.17 g/mol

* For research use only. Not for human or veterinary use.

4-Mercaptobutyric acid - 13095-73-3

CAS No. 13095-73-3
Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
IUPAC Name 4-sulfanylbutanoic acid
Standard InChI InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)
Standard InChI Key DTRIDVOOPAQEEL-UHFFFAOYSA-N
SMILES C(CC(=O)O)CS
Canonical SMILES C(CC(=O)O)CS

Structural Information

4-Mercaptobutyric acid has the molecular formula C₄H₈O₂S and a molecular weight of 120.17 g/mol . Its structure consists of a four-carbon chain with a carboxylic acid group (-COOH) at one end and a thiol group (-SH) at the other end. The compound is represented by the following identifiers:

  • IUPAC Name: 4-sulfanylbutanoic acid

  • CAS Number: 13095-73-3

  • SMILES: C(CC(=O)O)CS

  • InChI: InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)

  • InChIKey: DTRIDVOOPAQEEL-UHFFFAOYSA-N

  • PubChem CID: 25700

The compound's molecular structure gives it distinctive properties that contribute to its reactivity and applications in various fields of research and industry.

Physical and Chemical Properties

4-Mercaptobutyric acid exhibits several important physical and chemical properties that influence its behavior in various applications. These properties are summarized in the following table:

PropertyValueSource
Molecular Weight120.17 g/mol
Physical StateLiquid/Oil
ColorClear Colorless
Melting Point108-110 °C
Boiling Point128-129 °C @11mm
Density1.1630 g/cm³
SolubilitySoluble in Chloroform
pKa4.65 ± 0.10 (Predicted)
XLogP30.3
Hydrogen Bond Donors2
Rotatable Bonds3

The compound's predicted collision cross section (CCS) values for various adducts have also been determined, providing valuable information for analytical applications:

Adductm/zPredicted CCS (Ų)
[M+H]⁺121.03178123.3
[M+Na]⁺143.01372132.8
[M+NH₄]⁺138.05832131.4
[M+K]⁺158.98766126.4
[M-H]⁻119.01722122.2
[M+Na-2H]⁻140.99917125.9
[M]⁺120.02395124.5
[M]⁻120.02505124.5

These collision cross section values are particularly useful in mass spectrometry-based analyses .

Applications

4-Mercaptobutyric acid has diverse applications across multiple scientific and industrial domains due to its reactive thiol group and carboxylic acid functionality.

Pharmaceutical Development

The compound serves as a valuable precursor for the synthesis of various pharmaceuticals, particularly in the development of drugs targeting metabolic disorders . Its ability to form covalent bonds through the thiol group makes it useful in creating stable drug conjugates and modified therapeutic agents. Derivatives of 4-mercaptobutyric acid have shown immunosuppressive effects, potentially useful in treating conditions like arthritis and autoimmune disorders .

Research has demonstrated that 3-benzoyl-4-mercaptobutyric acid derivatives can suppress adjuvant-induced arthritis in SD and Lewis rats, inhibit delayed-type hypersensitivity and IgE antibody responses in mice, and prolong the survival time of NZBXNZW F1 hybrid mice, similar to other immunosuppressive agents .

Biochemical Research

In biochemical research, 4-mercaptobutyric acid is extensively used in studies related to thiol chemistry, helping researchers understand protein interactions and enzyme functions due to its reactive sulfhydryl group . The compound can interact with sulfhydryl groups in proteins, influencing their behavior and activity, making it a valuable tool for investigating protein structure and function.

Additionally, it can be used as a reagent for synthesizing other thiol-containing compounds like mercaptoalkanoic acids, mercaptosuccinic acid, and mercaptoacetic acid, expanding its utility in biochemical research applications .

Polymer Chemistry

4-Mercaptobutyric acid acts as a modifier in polymer production, enhancing properties such as flexibility and resistance to degradation, making it valuable in materials science . The thiol group allows for incorporation into polymer chains through thiol-ene click chemistry and other polymerization mechanisms. This functionality enables the creation of polymers with specific characteristics for targeted applications.

The compound also serves as a crosslinking agent in the production of hydrogels, which show promising potential in drug delivery systems and tissue engineering applications . Its ability to form disulfide bonds provides structural integrity to these materials while maintaining biocompatibility.

Agricultural Applications

In agriculture, 4-mercaptobutyric acid is explored for use in developing plant growth regulators, promoting healthier crop yields and improving resistance to environmental stressors . The compound's ability to modulate plant biochemical pathways through interactions with thiol-containing proteins makes it a candidate for agrochemical applications.

Its properties as a building block in the production of agrochemicals contribute to the development of more effective and targeted products for agricultural use .

Cosmetic Formulations

Related Compounds and Derivatives

While maintaining focus on 4-mercaptobutyric acid itself, it's worth noting that related compounds have been researched for specific applications. For instance, 3-benzoyl-4-mercaptobutyric acid derivatives with an acetylthio group on the gamma-position of the carboxylic acid have been synthesized and studied for immunological effects .

These derivatives have shown immunosuppressive properties, including:

  • Suppression of adjuvant-induced arthritis in rat models

  • Inhibition of delayed-type hypersensitivity

  • Reduction of IgE antibody responses

  • Extended survival time in certain mouse models

  • Suppression of lymphocyte transformation and proliferation of KB cells in vitro

Among these derivatives, 4-acetylthio-3-[-4-(4-chlorophenyl)benzoyl]butyric acid has been identified as particularly effective, demonstrating the potential for structural modifications of 4-mercaptobutyric acid to enhance specific biological activities .

Research Applications

Beyond its direct applications, 4-mercaptobutyric acid serves as a reducing agent for synthesizing gold nanoparticles, which have applications in medicine, electronics, and catalysis . The thiol group's affinity for gold surfaces makes it particularly useful for functionalizing gold nanoparticles, creating stable colloids with specific surface properties.

The compound's ability to form self-assembled monolayers on metal surfaces through thiol-metal interactions provides opportunities for creating functionalized surfaces for biosensors and other analytical applications.

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